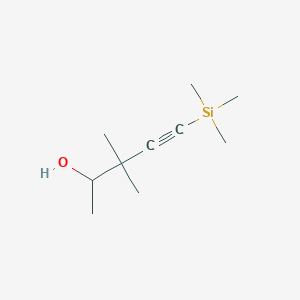

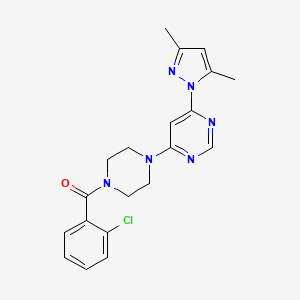

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound pertains to a class of chemicals that have been investigated for their potential in various fields, including medicinal chemistry, due to their complex structures and properties. While specific information on this compound is limited, related research on nitro- and fluorobenzamides shows that these compounds have high affinities to σ receptors, indicating their significance in neurochemical research and potential applications in imaging and therapy (Shiue et al., 1997).

Synthesis Analysis

The synthesis of related fluorobenzamide compounds often involves nucleophilic substitution reactions starting from nitro- and fluoro-substituted benzoyl chloride, leading to compounds with significant affinity and selectivity for σ receptors. These methods could potentially be adapted for the synthesis of the compound , reflecting a complex synthesis pathway that requires careful control of reaction conditions for optimal yield and purity (Shiue et al., 1997).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including the target compound, can be analyzed using spectroscopic methods such as NMR and X-ray crystallography. These techniques reveal the conformational details and electronic environment of the molecule, crucial for understanding its reactivity and interaction with biological targets. Studies on similar compounds have demonstrated the importance of the nitro and fluoro substituents in determining the molecule's geometry and electronic properties (Gálvez et al., 1990).

Chemical Reactions and Properties

The reactivity of the compound can be inferred from studies on similar benzamide derivatives, which undergo nucleophilic substitution, hydrogen bonding, and defluorination under physiological conditions. These reactions are significant for understanding the compound's stability, metabolism, and potential interactions within biological systems (Shiue et al., 1997).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for the compound's formulation and application. These properties are influenced by the molecular structure and can be studied through crystallography and thermal analysis. For instance, related compounds exhibit specific crystalline forms and thermal behavior indicative of their stability and purity (Wardell et al., 2006).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for the compound's biological activity and interaction with receptors. Studies on similar molecules highlight the role of the nitro and fluoro groups in modulating these properties, affecting the compound's pharmacological profile (Camiolo et al., 2003).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis and Reaction of Ortho-Fluoronitroaryl Nitroxides: A study explored the synthesis of 2-fluorophenyl- and 2,5-bis(fluorophenyl)pyrrolidin-1-oxyls from corresponding nitrones with Grignard reagents. This process involved the nitration of aryl nitroxides to ortho-fluoronitrophenyl compounds, serving as versatile synthons for nucleophilic replacement reactions. This foundational work highlights the versatility of fluoro nitro derivatives in synthetic chemistry (Hankovszky et al., 1989).

Biological Applications

- Antimycobacterial Activity of Novel Nitrobenzamide Derivatives: A series of novel nitrobenzamide derivatives were synthesized, displaying significant in vitro antitubercular activity. This study emphasizes the potential of such compounds in developing new antimicrobial agents (Wang et al., 2019).

- Potential Ligand for PET Imaging of σ Receptors: Research on nitro- and fluorobenzamides, including a compound with high affinity to σ receptors, indicates potential applications in PET imaging for studying brain disorders. This highlights the role of fluorobenzamides in neuroimaging and receptor study (Shiue et al., 1997).

Material Science and Engineering

- Transparent Aromatic Polyimides with High Refractive Index: Research into thiophenyl-substituted benzidines for synthesizing transparent polyimides reveals materials with high refractive indices and small birefringences, suitable for optical applications. This work contributes to the development of new materials for electronics and photonics (Tapaswi et al., 2015).

Propriétés

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4/c1-11-15(6-3-7-16(11)22(25)26)18(24)20-13-9-17(23)21(10-13)14-5-2-4-12(19)8-14/h2-8,13H,9-10H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCLITYSUNXEPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine](/img/structure/B2485491.png)

![N1-(3-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485492.png)

![(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2485498.png)

![N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B2485501.png)

![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile](/img/structure/B2485506.png)